molecular formula C9H11NO5S B8730728 2-[(4-Nitrophenyl)methanesulfonyl]ethan-1-ol CAS No. 90610-85-8

2-[(4-Nitrophenyl)methanesulfonyl]ethan-1-ol

Cat. No. B8730728
Key on ui cas rn: 90610-85-8
M. Wt: 245.25 g/mol
InChI Key: RXZQTNXHORUWIH-UHFFFAOYSA-N
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Patent
US07884098B2

Procedure details

A suspension of 2-{[(4-Nitrophenyl)methyl]sulfonyl}ethanol (Intermediate 148, 7.64 g, 46.3 mmol theoretical) and 10 wt % Pd/C (788 mg) in MeOH was stirred under an atmosphere of H2 at room temperature for 2 h, then filtered through a pad of celite. The filtrate was concentrated in vacuo, and the orange residue was recrystallized from MeOH/Et2O to give the desired product as light yellow crystals (3.65 g, 17.0 mmol, 37% over 3 steps). MS: M(C9H13NO3S)=215.27, (M+H)+=216.0.
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
788 mg
Type
catalyst
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][S:11]([CH2:14][CH2:15][OH:16])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][S:11]([CH2:14][CH2:15][OH:16])(=[O:13])=[O:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
7.64 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CS(=O)(=O)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CS(=O)(=O)CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
788 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of H2 at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the orange residue was recrystallized from MeOH/Et2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CS(=O)(=O)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17 mmol
AMOUNT: MASS 3.65 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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